![molecular formula C25H20N4O6 B2751981 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326881-70-2](/img/no-structure.png)

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

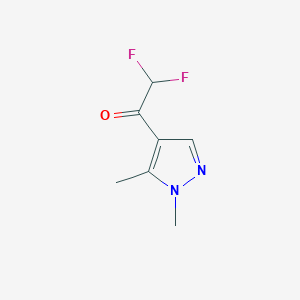

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their fusion. The methoxyphenyl groups could potentially be introduced via a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carbonyl groups in the quinazoline dione could undergo reactions such as reduction or nucleophilic addition. The oxadiazole ring could potentially participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives and their oxadiazole analogs have been explored in scientific studies. For example, the synthesis of quinazoline compounds via cyclization and etheration methods has been reported, highlighting the structural characterization through IR, NMR, MS, and elemental analysis methods (Yan & Ouyang, 2013). These studies provide a foundation for understanding the chemical properties and potential applications of similar compounds.

Biological Activities

Research on oxadiazole and quinazoline derivatives has shown their significant biological activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity, demonstrating potent in vitro efficacy against a panel of cell lines (Maftei et al., 2013). Additionally, the discovery of pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors showcases their application in herbicide development (He et al., 2020).

Potential Applications

Quinazoline-2,4-dione derivatives have also been explored for their potential applications beyond biological activities. The synthesis of these compounds using carbon dioxide and catalytic amounts of cesium carbonate or DBU under solvent-free conditions suggests their relevance in green chemistry and sustainable pharmaceutical manufacturing processes (Patil et al., 2008), (Mizuno et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

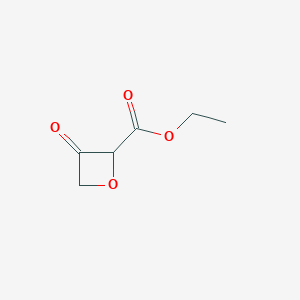

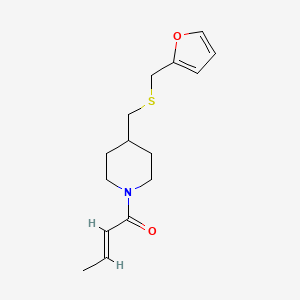

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first intermediate with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Starting Materials": [ "4-methoxybenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxyaniline", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde", "Synthesis of 2-nitrobenzaldehyde", "Synthesis of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "Coupling of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione" ] } | |

CAS-Nummer |

1326881-70-2 |

Molekularformel |

C25H20N4O6 |

Molekulargewicht |

472.457 |

IUPAC-Name |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31) |

InChI-Schlüssel |

RSGLNYSZTAYIIL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

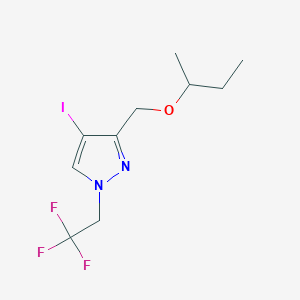

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)

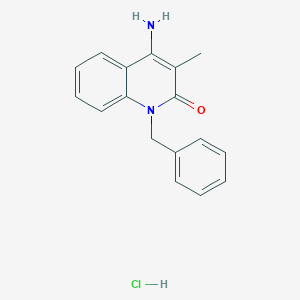

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)

![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

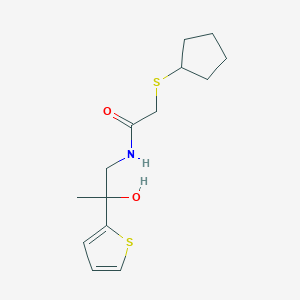

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)

![8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2751917.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)